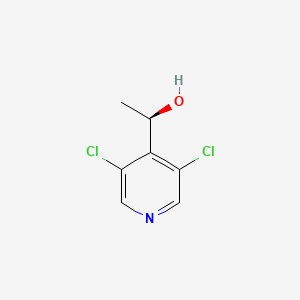

(R)-1-(3,5-dichloropyridin-4-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3,5-dichloropyridin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPDCYCCMCEYQN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=NC=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of (R)-1-(3,5-dichloropyridin-4-yl)ethanol in Targeted Cancer Therapy: A Technical Guide

Introduction: A Chiral Intermediate of Critical Importance

In the landscape of modern drug discovery, the pursuit of highly specific and potent therapeutic agents is paramount. Chiral intermediates often form the cornerstone of these complex molecules, where a single enantiomer can dictate the desired pharmacological activity while its counterpart may be inactive or even detrimental. (R)-1-(3,5-dichloropyridin-4-yl)ethanol (CAS Number: 1254473-68-1) has emerged as a key chiral building block of significant interest to researchers and drug development professionals. Its primary importance lies in its role as a crucial precursor for the synthesis of a new generation of targeted anti-cancer therapeutics, specifically Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1][2][3][4] The aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in a variety of solid tumors, making FGFR4 a compelling target for therapeutic intervention. This guide provides an in-depth technical overview of this compound, focusing on its stereoselective synthesis, analytical characterization, and its pivotal application in the development of next-generation oncology drugs.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 1254473-68-1 | Internal Data |

| Molecular Formula | C₇H₇Cl₂NO | Internal Data |

| Molecular Weight | 192.04 g/mol | Internal Data |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Chirality | (R)-enantiomer | Internal Data |

Structural confirmation and purity assessment are typically achieved through a combination of spectroscopic techniques. While a publicly available, consolidated spectral dataset is limited, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is expected to show distinct signals for the aromatic protons on the dichloropyridine ring, a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a broad singlet for the hydroxyl proton. The coupling between the methine and methyl protons would be a key diagnostic feature.

-

¹³C NMR would display characteristic signals for the substituted pyridine ring carbons, the carbinol carbon (CH-OH), and the methyl carbon.[5][6][7]

-

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound, with the isotopic pattern of the two chlorine atoms providing a distinctive signature.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, along with characteristic peaks for the aromatic C-H and C=C/C=N bonds of the pyridine ring.

Stereoselective Synthesis: The Enzymatic Advantage

The biological activity of the final drug product is critically dependent on the (R)-stereochemistry of the ethanol moiety. Therefore, the stereoselective synthesis of this intermediate is of utmost importance. While classical methods involving chiral resolution of a racemic mixture are feasible, modern pharmaceutical manufacturing increasingly favors asymmetric synthesis for its efficiency and atom economy. The asymmetric reduction of the prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, is the most direct route to the desired (R)-enantiomer.

Biocatalysis, specifically the use of ketoreductases (KREDs), has emerged as a powerful and green technology for the synthesis of chiral alcohols with high enantiomeric excess (ee).[8][9][10][11][12][13] These enzymes, often derived from microorganisms like Saccharomyces cerevisiae or engineered for specific substrates, utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group of the ketone in a highly stereoselective manner.

Causality in Experimental Design: Why Ketoreductases?

The choice of a KRED-catalyzed reduction over traditional chemical methods (e.g., using chiral borane reagents) is driven by several key factors:

-

Exceptional Enantioselectivity : Engineered KREDs can achieve enantiomeric excesses often exceeding 99.5%, which is critical for pharmaceutical applications.

-

Mild Reaction Conditions : Enzymatic reactions are typically conducted in aqueous media at or near ambient temperature and neutral pH, avoiding the need for harsh reagents, extreme temperatures, or high pressures. This improves the safety profile and reduces the environmental impact of the process.

-

Sustainability : KREDs are biodegradable catalysts, and the use of cofactor regeneration systems (e.g., glucose/glucose dehydrogenase or isopropanol/a secondary alcohol dehydrogenase) makes the process more cost-effective and sustainable on an industrial scale.

Experimental Protocol: Representative Asymmetric Reduction

The following is a detailed, representative protocol for the asymmetric reduction of 1-(3,5-dichloropyridin-4-yl)ethanone using a commercially available (R)-selective ketoreductase.

Materials:

-

1-(3,5-dichloropyridin-4-yl)ethanone

-

(R)-selective Ketoreductase (KRED)

-

NADP⁺ or NAD⁺

-

Glucose

-

Glucose Dehydrogenase (GDH)

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup : In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).

-

Cofactor and Regeneration System : To the buffer, add NADP⁺ (or NAD⁺) to a final concentration of ~1 mM. Add glucose to a final concentration of ~1.2 equivalents relative to the ketone substrate. Finally, add a catalytic amount of Glucose Dehydrogenase.

-

Enzyme Addition : Add the (R)-selective Ketoreductase to the reaction mixture. The optimal enzyme loading should be determined empirically but is typically in the range of 1-5% (w/w) relative to the substrate.

-

Substrate Addition : Dissolve 1-(3,5-dichloropyridin-4-yl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if necessary, and add it to the reaction mixture. The final substrate concentration is typically in the range of 10-50 g/L.

-

Reaction : Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-24 hours.

-

Workup : Once the reaction is complete, saturate the aqueous phase with sodium chloride. Extract the product with ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if required.

Analytical Control: Ensuring Enantiomeric Purity

The critical quality attribute for this intermediate is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the enantiomeric excess (e.e.) of the product.

Key Considerations for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP) : The choice of CSP is crucial. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are often effective for separating chiral alcohols.[14][15][16]

-

Mobile Phase : A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, is commonly used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection : UV detection is suitable, as the dichloropyridine ring contains a chromophore.

Application in Drug Development: A Precursor to FGFR4 Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of potent and selective FGFR4 kinase inhibitors.[1][2][3][4] One such advanced molecule is (R)-(E)-2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol .[17][18]

In the synthesis of this complex molecule, the hydroxyl group of this compound is typically activated (e.g., by conversion to a mesylate or tosylate) or used directly in a nucleophilic substitution reaction (e.g., a Mitsunobu reaction) to displace a leaving group on the indazole core, forming a crucial ether linkage. The precise (R)-stereochemistry is essential for the final drug molecule to bind effectively to the ATP-binding pocket of the FGFR4 enzyme, leading to the inhibition of its kinase activity and the subsequent downstream signaling pathways that drive tumor growth.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for professional research and manufacturing use only. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling. General safety recommendations include:

-

Handling in a well-ventilated area or fume hood.

-

Use of appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling component in the development of targeted therapies for cancers with a clear unmet medical need. Its stereoselective synthesis, primarily through advanced biocatalytic methods, highlights the convergence of organic chemistry and biotechnology in modern pharmaceutical development. The robust analytical methods required to ensure its chiral purity underscore the stringent quality requirements for active pharmaceutical ingredient (API) precursors. As research into FGFR4 inhibitors continues to advance, the demand for high-quality this compound is likely to grow, solidifying its importance for researchers, scientists, and drug development professionals in the oncology field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. calpaclab.com [calpaclab.com]

- 18. MeSH Browser [meshb-prev.nlm.nih.gov]

(R)-1-(3,5-dichloropyridin-4-yl)ethanol structure and stereochemistry

An In-depth Technical Guide to (R)-1-(3,5-dichloropyridin-4-yl)ethanol: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of this compound, a chiral alcohol of significant interest in pharmaceutical development. The document delves into its molecular structure and stereochemical assignment, outlines prevalent asymmetric synthetic methodologies, details analytical techniques for enantiomeric purity assessment, and discusses its application as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this specialized intermediate.

Introduction and Significance

This compound is a chiral secondary alcohol featuring a substituted pyridine ring. As a single-enantiomer compound, it serves as a high-value chiral building block, a foundational piece in the construction of more complex molecules where specific three-dimensional geometry is paramount for biological activity. The presence of the 3,5-dichloropyridine moiety is a key structural alert, as this motif is present in numerous biologically active compounds, including selective inhibitors of enzymes like phosphodiesterase-4 (PDE4).[1][2] The precise control of the stereochemistry at the carbinol center is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3] This guide will explore the essential technical aspects of this compound, from its fundamental structure to its synthesis and use.

Molecular Structure and Stereochemistry

The identity and utility of this compound are fundamentally defined by its three-dimensional structure.

Chemical Structure and Physicochemical Properties

The molecule consists of an ethanol backbone substituted at the 1-position with a 3,5-dichloropyridin-4-yl group. The CAS number for the (R)-enantiomer is 1254473-68-1.[4] Its counterpart, the (S)-enantiomer, is identified by CAS number 1370347-50-4.[5][6][7]

Table 1: Physicochemical Properties of 1-(3,5-dichloropyridin-4-yl)ethanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇Cl₂NO | [4][5] |

| Molecular Weight | 192.04 g/mol | [4][6][8] |

| CAS Number (R)-enantiomer | 1254473-68-1 | [4] |

| CAS Number (S)-enantiomer | 1370347-50-4 | [5][6][7] |

| Synonyms | (alphaR)-3,5-Dichloro-alpha-methyl-4-pyridinemethanol | [4] |

| Appearance | Varies (typically off-white to yellow solid or oil) | N/A |

Stereochemistry: The (R)-Configuration

The stereochemical designation "(R)" (from the Latin rectus, for right) is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the chiral center—the carbon atom bonded to the hydroxyl group, a hydrogen atom, a methyl group, and the dichloropyridine ring.

CIP Priority Assignment:

-

-OH (Oxygen): Highest atomic number (8). Priority 1.

-

-C₄ of Pyridine Ring: The carbon atom of the pyridine ring is bonded to two other carbons and a nitrogen within the ring system. Priority 2.

-

-CH₃ (Methyl group): The carbon is bonded to three hydrogens. Priority 3.

-

-H (Hydrogen): Lowest atomic number (1). Priority 4.

To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the observer. The sequence from priority 1 to 2 to 3 is then traced. For this molecule, this trace follows a clockwise direction, hence the (R)-configuration.

Asymmetric Synthesis: Accessing the (R)-Enantiomer

The synthesis of a single enantiomer is a critical challenge in pharmaceutical chemistry. For this compound, the most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone , 1-(3,5-dichloropyridin-4-yl)ethanone. This approach installs the chiral center with high enantiomeric excess (% ee). Two primary methodologies dominate this field: biocatalysis and chiral chemotherapy.

Method 1: Biocatalytic Reduction (Enzymatic)

Biocatalysis leverages enzymes, such as alcohol dehydrogenases (ADHs) or carbonyl reductases (CPCRs), to perform highly selective chemical transformations.[9] This approach is a cornerstone of "Green Chemistry" as it often occurs in aqueous media under mild conditions, avoiding harsh reagents and heavy metals.

The causality behind this choice is the exquisite stereo-control offered by the enzyme's active site. The prochiral ketone binds within the enzyme in a specific orientation, exposing only one of its two prochiral faces to the hydride donor (typically NADH or NADPH), leading to the formation of predominantly one enantiomer.

-

Biocatalyst Preparation: A whole-cell biocatalyst (e.g., Rhodococcus erythropolis, Lactobacillus brevis) or an isolated/immobilized oxidoreductase enzyme is prepared and suspended in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).[10]

-

Cofactor Regeneration System: To make the process economically viable, the expensive NADPH/NADH cofactor is regenerated. A common system uses a secondary enzyme (e.g., glucose dehydrogenase) and a cheap sacrificial substrate (e.g., glucose).

-

Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), the buffer, enzyme preparation, cofactor (catalytic amount), and regeneration system components are combined.

-

Substrate Addition: The substrate, 1-(3,5-dichloropyridin-4-yl)ethanone, is added. Due to its potential low water solubility, a co-solvent like isopropanol (which can also serve as the sacrificial substrate for some ADHs) may be used.

-

Reaction Monitoring: The reaction progress is monitored by periodically taking aliquots and analyzing them via HPLC or GC to measure the conversion of ketone to alcohol.

-

Work-up and Isolation: Once the reaction is complete, the cells are removed by centrifugation. The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude alcohol is purified by silica gel chromatography to yield the final product.

Method 2: Chemocatalytic Reduction (Corey-Bakshi-Shibata)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[11] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate.

This coordination creates a rigid, six-membered transition state. The steric bulk of the catalyst directs the borane to attack a specific face of the ketone, thereby controlling the stereochemical outcome. The (S)-CBS catalyst typically yields the (R)-alcohol.

-

Catalyst Preparation: The chiral oxazaborolidine catalyst can be generated in situ from a chiral amino alcohol precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) and a borane source.[11]

-

Reaction Setup: A flame-dried, inert-atmosphere (Nitrogen or Argon) flask is charged with the CBS catalyst (typically 5-10 mol%) in an anhydrous aprotic solvent (e.g., THF) and cooled (e.g., to -20 °C or 0 °C).

-

Borane Addition: A borane solution (e.g., borane-dimethyl sulfide complex or borane-THF complex) is added slowly to the catalyst solution.

-

Substrate Addition: A solution of 1-(3,5-dichloropyridin-4-yl)ethanone in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction Monitoring: The reaction is stirred at the low temperature until TLC or HPLC analysis indicates complete consumption of the starting ketone.

-

Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of methanol. The mixture is then allowed to warm to room temperature. The solvent is removed in vacuo.

-

Isolation: The residue is treated with aqueous HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified via column chromatography on silica gel to afford the pure (R)-enantiomer.

Analytical Characterization and Quality Control

Confirming the chemical identity and, most importantly, the enantiomeric purity of the final product is a non-negotiable step. While standard techniques like NMR and Mass Spectrometry confirm the molecular structure, specialized methods are required for stereochemical analysis.

Enantiomeric Purity Determination: Chiral HPLC

The gold standard for determining the enantiomeric excess (% ee) of a chiral compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[12]

Principle of Separation: A CSP is composed of a single enantiomer of a chiral selector (e.g., a polysaccharide derivative like amylose or cellulose) bonded to a solid support (e.g., silica gel).[13] The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different energies of interaction, leading to different retention times on the column, and thus, separation.[14]

-

System: An HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based column, such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in the mobile phase.

-

Injection and Analysis: The sample is injected, and the chromatogram is recorded. The retention times for the (S) and (R) enantiomers are determined by injecting a racemic standard.

-

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Table 2: Representative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (S)-enantiomer | 8.52 | 5,000 |

| (R)-enantiomer | 10.15 | 995,000 |

| Resolution (Rs) | > 2.0 | N/A |

| Enantiomeric Excess (% ee) | 99.0% | N/A |

(Note: Data are hypothetical and for illustrative purposes.)

Utility in Drug Discovery and Development

This compound is not an API itself but a critical intermediate. Its value lies in its ability to introduce a specific chiral center and a functionalized aromatic system into a target molecule. The 3,5-dichloropyridine core is a key pharmacophore in many modern drug candidates, particularly in the development of anti-inflammatory agents.[15][16]

A prominent example of a drug class featuring this core structure is the PDE4 inhibitors, such as Roflumilast. While the synthesis of Roflumilast itself proceeds via an amide bond formation with 4-amino-3,5-dichloropyridine, the synthetic logic of using a functionalized dichloropyridine as a key building block is directly analogous.[1][2] The hydroxyl group of the title compound can be readily converted into other functional groups (e.g., amines, halides) or used in coupling reactions to build the final API scaffold.

Conclusion

This compound stands as a testament to the sophistication of modern asymmetric synthesis. Its value is derived not from its own biological activity, but from the precise stereochemical information it carries. The reliable and scalable production of this chiral alcohol, through either biocatalytic or chemocatalytic reduction, provides medicinal chemists with a vital tool for the efficient construction of next-generation therapeutics. A thorough understanding of its structure, synthesis, and analysis is therefore essential for any research or development program that utilizes this important molecular building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST - Patent 1606261 [data.epo.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemwhat.com [chemwhat.com]

- 6. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol | C7H7Cl2NO | CID 66831621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1370347-50-4 Cas No. | (S)-1-(3,5-dichloropyridin-4-yl)ethanol | Apollo [store.apolloscientific.co.uk]

- 8. cenmed.com [cenmed.com]

- 9. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pharmtech.com [pharmtech.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Technical Guide: Physicochemical Properties of (R)-1-(3,5-dichloropyridin-4-yl)ethanol

Abstract: This technical guide provides a detailed analysis of the molecular formula and molecular weight of the chiral compound (R)-1-(3,5-dichloropyridin-4-yl)ethanol. Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental physicochemical properties, including elemental composition and precise mass values, crucial for analytical method development, stoichiometric calculations, and regulatory submissions. All data is supported by authoritative chemical databases.

Compound Identification and Structure

This compound is a chiral alcohol derivative of a dichlorinated pyridine core. The specific stereochemistry, designated by the (R)-configuration at the carbinol carbon, is a critical parameter for its biological activity and interaction with chiral environments, a common consideration in pharmaceutical development.

-

Systematic Name: (1R)-1-(3,5-dichloropyridin-4-yl)ethanol

-

Common Synonyms: 4-Pyridinemethanol, 3,5-dichloro-alpha-methyl-, (alphaR)-[1]

-

CAS Number: 1254473-68-1[1]

The structural arrangement of the molecule is foundational to its chemical properties. The pyridine ring provides a basic nitrogen center, while the chlorine atoms significantly influence the molecule's electronics and lipophilicity. The chiral hydroxyl group is a key site for metabolic transformations and hydrogen bonding.

Figure 1: Chemical structure of this compound.

Molecular Formula and Elemental Composition

The molecular formula is the cornerstone for determining the molecular weight and is essential for interpreting data from analytical techniques such as mass spectrometry and elemental analysis.

Molecular Formula: C₇H₇Cl₂NO [1][2][3][4]

This formula indicates that each molecule is composed of seven carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The presence of chlorine is particularly noteworthy, as its isotopic distribution (³⁵Cl and ³⁷Cl) will produce a characteristic pattern in high-resolution mass spectra.

The elemental composition, derived from the molecular formula and standard atomic weights, is summarized below. This data is critical for validating experimental results from techniques like combustion analysis.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Mass Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 18 | 192.045 |

Note: The total calculated molecular weight may differ slightly from reported values due to rounding of atomic weights.

Molecular Weight Determination

For any given compound, multiple molecular weight values can be referenced. The choice of which value to use is dictated by the experimental context. For synthetic chemistry and formulation, the average molecular weight is used. For mass spectrometry, the monoisotopic mass is the relevant parameter.

| Parameter | Value | Source | Rationale and Application |

| Average Molecular Weight | 192.04 g/mol | [2][4] | This value is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the standard value used for all gravimetric and stoichiometric calculations in the laboratory (e.g., determining molar equivalents in a reaction). |

| Average Molecular Weight | 192.0426 g/mol | [1] | A more precise representation of the average molecular weight. |

| Monoisotopic Mass | 190.9904692 Da | [2] | This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). It corresponds to the m/z of the most intense peak in the isotopic pattern of a high-resolution mass spectrum and is crucial for accurate mass determination. |

It is important to note that while the stereochemistry ((R) vs. (S)) is critical for biological function, it does not alter the molecular formula or weight. Therefore, data for the (S)-enantiomer is chemically valid for these specific physical properties.[2][3][4][5]

References

A Technical Guide to the Solubility Profiling of (R)-1-(3,5-dichloropyridin-4-yl)ethanol for Pharmaceutical Development

Foreword: The Critical Role of Solubility in Drug Discovery

Understanding the Molecule: Physicochemical Context

Before embarking on any experimental solubility assessment, a thorough understanding of the molecule's intrinsic properties is paramount. (R)-1-(3,5-dichloropyridin-4-yl)ethanol is a chiral molecule with the following key characteristics:

-

Chemical Formula: C₇H₇Cl₂NO[5]

-

Molecular Weight: 192.04 g/mol [6]

-

Structure: A pyridine ring substituted with two chlorine atoms and an ethanol group at the 4-position, with a chiral center at the carbon bearing the hydroxyl group.

The presence of the pyridine ring, a weakly basic moiety, suggests that the solubility of this compound will be pH-dependent. The chlorine substituents increase hydrophobicity, while the hydroxyl group can participate in hydrogen bonding, influencing its interaction with various solvents.

The Imperative of Solid-State Characterization

The crystal form of an API can dramatically influence its solubility.[][8] Different polymorphs, or crystal structures, of the same compound can exhibit varying lattice energies, leading to significant differences in their dissolution profiles.[8] Therefore, any solubility study must begin with a thorough characterization of the solid form of this compound being used.

Recommended Techniques:

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline phase and assess its purity.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates or hydrates.

It is crucial to ensure that the same, well-characterized solid form is used throughout the solubility studies to ensure data consistency and reproducibility.

Strategic Solvent Selection for Solubility Screening

The choice of solvents for solubility screening should be guided by both scientific rationale and practical considerations for pharmaceutical development.[9][10] Solvents are typically categorized into classes based on their toxicity and environmental impact, with a preference for less hazardous options.[11]

A pragmatic approach to solvent selection involves screening a diverse range of solvents representing different polarity and hydrogen bonding capabilities. A recommended starting panel would include:

| Solvent Class | Examples | Rationale |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; relevant for aqueous and alcoholic formulations. |

| Aprotic Polar Solvents | Acetonitrile, Acetone, Tetrahydrofuran (THF) | Can dissolve a wide range of compounds; useful in processing. |

| Aprotic Nonpolar Solvents | Toluene, Heptane | Represents hydrophobic environments. |

| Biorelevant Media | Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) | Provides insights into in vivo solubility.[] |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[12] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Protocol for Shake-Flask Solubility Determination:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow them to reach equilibrium. Preliminary experiments can help determine the optimal equilibration time.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the sample with a suitable solvent to prevent precipitation upon cooling.

-

Quantification: Analyze the concentration of the dissolved API in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and re-analyze it using XRPD to confirm that no polymorphic transformation has occurred during the experiment.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Temperature Dependence and Thermodynamic Insights

Conducting solubility measurements at different temperatures (e.g., 25 °C and 37 °C) is crucial.[13] This data not only provides information relevant to physiological conditions but also allows for the calculation of important thermodynamic parameters such as the enthalpy and entropy of dissolution. The van't Hoff equation can be used to describe the temperature dependence of solubility.

pH-Solubility Profiling

Given the basic nature of the pyridine moiety, determining the solubility of this compound across a physiologically relevant pH range (typically pH 1.2 to 6.8) is essential for predicting its behavior in the gastrointestinal tract.[14]

Protocol for pH-Solubility Profiling:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) using pharmacopeial buffer systems.[14]

-

Solubility Measurement: Perform the shake-flask method as described above in each of these buffers.

-

Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH at which the compound has its lowest solubility, a critical parameter for biopharmaceutical classification.

Logical Relationship for pH-Dependent Solubility

Caption: Influence of pH on the ionization and solubility of the compound.

Data Interpretation and Application in Drug Development

The collected solubility data will form the foundation for critical decisions in the development of this compound.

-

Formulation Strategy: Low aqueous solubility may necessitate enabling formulation technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to enhance bioavailability.[]

-

Process Chemistry: Solubility data in various organic solvents is vital for designing crystallization processes for purification and isolation, impacting yield and purity.[15][16]

-

Biopharmaceutical Classification System (BCS): The aqueous solubility at the pH of minimum solubility, along with permeability data, will allow for the classification of the compound under the BCS, which can guide regulatory strategies.[12][14]

Conclusion: A Foundation for Rational Development

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a pharmaceutical agent. By systematically applying the principles and methodologies outlined in this guide—from rigorous solid-state characterization to detailed experimental solubility determination and thoughtful data interpretation—researchers can build a robust data package that will inform and de-risk the subsequent stages of process development and formulation.

References

- 1. syrris.com [syrris.com]

- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 3. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 5. calpaclab.com [calpaclab.com]

- 6. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol | C7H7Cl2NO | CID 66831621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. crystallizationsystems.com [crystallizationsystems.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. who.int [who.int]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic data for (R)-1-(3,5-dichloropyridin-4-yl)ethanol

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-(3,5-dichloropyridin-4-yl)ethanol

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral alcohol of interest in pharmaceutical and agrochemical research due to the prevalence of substituted pyridine moieties in bioactive molecules. The precise structural elucidation and confirmation of stereochemistry are paramount for its application in drug development and asymmetric synthesis. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive but robust framework for its characterization. As a self-validating system, the protocols and data interpretation presented herein are designed to ensure that researchers can confidently verify the identity, purity, and structure of their synthesized material.

The molecular structure, with its distinct electronic environment created by the dichloropyridine ring and the chiral ethanolic side chain, gives rise to a unique spectroscopic fingerprint. This document will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the expected spectral patterns.

Molecular Structure and Synthesis Context

A clear understanding of the target molecule's structure is the foundation of any spectroscopic analysis. A plausible and common synthetic route to this compound involves the asymmetric reduction of the corresponding ketone, 1-(3,5-dichloropyridin-4-yl)ethanone. This context is crucial as the starting material or by-products of the reduction could be potential impurities.

Caption: Plausible synthetic route to the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like this compound, NMR confirms not only the connectivity but also provides information about the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-a (CH₃) | ~1.6 | Doublet (d) | ~6.5 | 3H | Aliphatic methyl group split by the single methine proton (H-b). |

| H-b (CH) | ~5.5 | Quartet (q) | ~6.5 | 1H | Methine proton adjacent to the hydroxyl group and the aromatic ring. Deshielded by both. Split into a quartet by the three methyl protons (H-a). |

| H-c (OH) | Variable (~2.0-4.0) | Singlet (s, broad) | N/A | 1H | The chemical shift is concentration and temperature-dependent. Typically appears as a broad singlet due to chemical exchange. |

| H-d (Ar-H) | ~8.5 | Singlet (s) | N/A | 2H | Aromatic protons on the pyridine ring. Highly deshielded by the electronegative nitrogen atom and chlorine atoms. They are chemically equivalent. |

Causality and Interpretation:

-

The significant downfield shift of the aromatic protons (H-d) is a classic indicator of a pyridine ring, further influenced by the electron-withdrawing chlorine atoms.

-

The methine proton (H-b) is shifted downfield due to its proximity to two electronegative groups: the oxygen of the alcohol and the dichloropyridinyl ring. Its quartet multiplicity is a definitive confirmation of its coupling to the adjacent methyl group.

-

The appearance of the methyl group (H-a) as a doublet confirms its coupling to a single proton (the methine). This doublet-quartet relationship is characteristic of an ethyl fragment where one methyl is replaced by another group.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (CH₃) | ~24 | Typical chemical shift for an aliphatic methyl group attached to a carbon bearing an oxygen atom. |

| C-2 (CH) | ~68 | Carbinol carbon, shifted downfield by the attached hydroxyl group. |

| C-3 (Ar-C) | ~135 | Quaternary carbons bearing chlorine atoms. Deshielded by the halogen. |

| C-4 (Ar-C) | ~148 | Aromatic CH carbons. Deshielded by the ring nitrogen. |

| C-5 (Ar-C) | ~155 | Quaternary aromatic carbon attached to the ethanol side chain. Its shift is influenced by the nitrogen and the side chain. |

Causality and Interpretation:

-

The number of distinct signals (five) is expected to match the number of unique carbon environments in the molecule, confirming its symmetry.

-

The chemical shifts of the aromatic carbons are significantly downfield, consistent with an electron-deficient pyridine ring. The carbons bearing chlorine (C-3) and the carbon attached to the side chain (C-5) are quaternary and will not show up in a DEPT-90 experiment but will be present in a DEPT-135 experiment with a different phase from CH carbons. Standard chemical shift databases for substituted pyridines support these assignments[1].

Caption: Predicted key 2D NMR correlations (COSY & HMBC).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands (Thin Film/KBr)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) | The broadness is due to hydrogen bonding. This is a key diagnostic peak for the hydroxyl group.[2] |

| 3100 - 3000 | Medium | C(sp²)-H stretch (aromatic) | Characteristic of protons on the pyridine ring. |

| 3000 - 2850 | Medium | C(sp³)-H stretch (aliphatic) | Associated with the methyl and methine groups of the ethanol side chain. |

| 1600 - 1550 | Medium | C=N & C=C stretch (aromatic ring) | Multiple bands are expected for the pyridine ring skeletal vibrations. |

| 1200 - 1000 | Strong | C-O stretch (alcohol) | Strong absorption typical for secondary alcohols. |

| 850 - 750 | Strong | C-Cl stretch | Strong absorption indicating the presence of chloro-aromatic bonds. |

Causality and Interpretation: The IR spectrum serves as a rapid check for key functional groups. The most telling feature will be the strong, broad O-H stretch, confirming the alcohol. Its presence, combined with the characteristic aromatic C=C/C=N stretches and the strong C-Cl absorption, provides a composite picture that strongly supports the proposed structure. The spectrum for the related 3,5-dichloropyridine shows characteristic ring vibrations that would be expected to persist in the target molecule.[3]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Relative Intensity (%) | Identity | Rationale |

|---|---|---|---|

| 191/193/195 | Moderate | [M]⁺ | Molecular Ion Peak. The characteristic isotopic pattern (approx. 9:6:1 ratio) is definitive proof of two chlorine atoms in the molecule. The nominal mass is 191 for ³⁵Cl₂. |

| 176/178/180 | High | [M-CH₃]⁺ | Base Peak. Loss of the methyl group (15 Da) from the molecular ion results in a stable benzylic-type cation, which is often the most abundant fragment. The dichloro-isotope pattern is retained. |

| 148/150 | Moderate | [M-C₂H₄OH]⁺ | Loss of the entire ethanol side chain, leaving the dichloropyridinyl cation. |

Causality and Interpretation: The most critical piece of information from the mass spectrum is the molecular ion peak. The presence of two chlorine atoms creates a highly distinctive isotopic cluster. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. For a molecule with two chlorines, the expected ratio for the M, M+2, and M+4 peaks will be approximately 9:6:1. Observing this pattern is irrefutable evidence for the presence of two chlorine atoms. The fragmentation pattern, particularly the loss of a methyl group to form the base peak, validates the structure of the ethanol side chain.

Part 4: Experimental Protocols

To ensure data integrity, standardized acquisition protocols are essential.

General Sample Preparation

-

Ensure the sample of this compound is of high purity, preferably after purification by column chromatography or recrystallization.

-

Dry the sample thoroughly under high vacuum to remove residual solvents, which can interfere with spectroscopic analysis, particularly ¹H NMR.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Parameters: Use a 30° pulse angle with a relaxation delay of 1-2 seconds. Acquire at least 16 scans.

-

¹³C NMR Parameters: Use a 45° pulse angle with a 2-second relaxation delay. Acquire several hundred to a few thousand scans for a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired FIDs. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]

Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR-IR) measurement, place a small amount of the solid directly on the ATR crystal.[3]

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Processing: Perform a background scan of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for generating fragments and creating a library-searchable spectrum. Electrospray ionization (ESI) can be used for more gentle ionization to favor the molecular ion.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion cluster are detected.

Caption: A self-validating workflow for spectroscopic characterization.

Conclusion

The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of key functional groups, namely the alcohol and the chloro-aromatic system. Finally, mass spectrometry validates the molecular weight and elemental composition through the distinct isotopic pattern of the two chlorine atoms. By systematically acquiring and interpreting these spectra according to the principles and protocols outlined in this guide, researchers can achieve an unambiguous and authoritative characterization of the target molecule.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of (R)-1-(3,5-dichloropyridin-4-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral alcohol, (R)-1-(3,5-dichloropyridin-4-yl)ethanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for its acquisition, and a thorough guide to its interpretation. By integrating fundamental NMR principles with data from analogous structures, this guide serves as an essential resource for the structural elucidation and stereochemical confirmation of this and related compounds.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a chiral secondary alcohol featuring a substituted pyridine ring. The unique arrangement of its functional groups—a chiral center adjacent to a sterically hindered and electron-deficient aromatic system—makes it a molecule of interest in medicinal chemistry and materials science. The precise characterization of its three-dimensional structure is paramount for understanding its biological activity and physical properties.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, ¹H NMR not only confirms the connectivity of the atoms but also provides crucial information about the stereochemistry at the chiral center. The electronic environment of each proton in the molecule dictates its chemical shift, while spin-spin coupling interactions reveal the proximity of neighboring protons. This guide will provide a detailed predictive analysis of the ¹H NMR spectrum, followed by practical advice for its acquisition and interpretation.

Predicted ¹H NMR Spectrum Analysis

In the absence of a published spectrum for this compound, a detailed prediction can be formulated based on established NMR principles and data from structurally related compounds. The key proton environments in the molecule are: the two aromatic protons on the pyridine ring, the methine proton of the ethanol side chain, the methyl protons, and the hydroxyl proton.

Aromatic Protons (H-2 and H-6)

The 3,5-dichloro substitution pattern renders the two protons on the pyridine ring (at positions 2 and 6) chemically equivalent in a non-chiral environment. However, the presence of the adjacent chiral center at the 4-position makes these protons diastereotopic.[1] This means they reside in slightly different magnetic environments and are expected to be non-equivalent in the ¹H NMR spectrum, potentially appearing as two distinct signals.

The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring will significantly deshield these protons, shifting their resonance downfield. For comparison, the protons in 3,5-dichloropyridine appear at approximately 8.4 ppm. The additional substitution at the 4-position will further influence this shift. It is predicted that these two protons will appear as a singlet or a very closely spaced pair of signals in the range of 8.5 - 8.7 ppm .

Methine Proton (CH-OH)

The methine proton is attached to the chiral carbon, which is also bonded to a hydroxyl group and the electron-deficient dichloropyridyl ring. This benzylic-like position, combined with the electronegativity of the attached oxygen, will cause a significant downfield shift. In similar benzylic alcohols, this proton typically appears between 4.5 and 5.5 ppm.[2] Given the electron-withdrawing nature of the dichloropyridine ring, a chemical shift in the upper end of this range, around 5.0 - 5.2 ppm , is anticipated. This signal is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3). The typical coupling constant for such vicinal protons in a freely rotating alkyl chain is approximately 6-8 Hz.[3]

Methyl Protons (CH₃)

The three protons of the methyl group are equivalent and will give rise to a single signal. This signal will be split into a doublet by the adjacent methine proton (n+1 rule, where n=1). The chemical shift is expected to be in the typical range for a methyl group adjacent to a carbon bearing an electronegative atom, predicted to be around 1.5 - 1.7 ppm . The coupling constant for this doublet will be the same as that of the methine proton's quartet, approximately 6-8 Hz.

Hydroxyl Proton (OH)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, due to hydrogen bonding.[4][5] In a non-polar solvent like CDCl₃, it is often observed as a broad singlet anywhere between 1.5 and 5.0 ppm .[6] This signal can be definitively identified by performing a D₂O exchange experiment; upon shaking the sample with a drop of D₂O, the OH proton is replaced by deuterium, causing the signal to disappear from the spectrum.[6]

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 8.5 - 8.7 | s (or two close signals) | - |

| CH-OH | 5.0 - 5.2 | q | 6 - 8 |

| CH₃ | 1.5 - 1.7 | d | 6 - 8 |

| OH | 1.5 - 5.0 (variable) | br s | - |

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility or to resolve overlapping signals, other solvents such as DMSO-d₆ or Acetone-d₆ can be used.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

-

Spectrometer Frequency: A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

D₂O Exchange: To confirm the hydroxyl proton signal, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of a signal confirms its assignment as the OH proton.[6]

Data Interpretation and Structural Verification

Interpreting the acquired ¹H NMR spectrum involves a systematic analysis of the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

Integration

The relative area under each signal (integration) should correspond to the number of protons giving rise to that signal. For the target molecule, the expected integration ratio would be approximately 2:1:3 for the aromatic, methine, and methyl protons, respectively. The integration of the broad hydroxyl signal may not be as accurate.

Chemical Shift and Multiplicity Analysis

-

Downfield Region (δ > 8.0 ppm): A singlet (or two closely spaced signals) integrating to two protons confirms the presence of the two equivalent or diastereotopic protons on the dichloropyridine ring.

-

Mid-field Region (δ 5.0 - 5.5 ppm): A quartet integrating to one proton is characteristic of the methine proton coupled to the three methyl protons.

-

Upfield Region (δ < 2.0 ppm): A doublet integrating to three protons is indicative of the methyl group coupled to the single methine proton.

-

Broad Signal: A broad singlet that disappears upon D₂O exchange confirms the hydroxyl proton.

The observed coupling constants for the quartet and the doublet must be identical, confirming the coupling interaction between the methine and methyl groups.

Visualizations

Molecular Structure and Proton Environments

Caption: Molecular structure with distinct proton environments highlighted.

Spin-Spin Coupling Diagram

Caption: Predicted spin-spin splitting for the ethanolic protons.

Conclusion

The ¹H NMR spectrum of this compound offers a wealth of structural information. Through a careful analysis of chemical shifts, multiplicities, and coupling constants, one can confidently verify the molecular structure and gain insights into its stereochemistry. This guide provides a robust framework for predicting, acquiring, and interpreting this spectrum, serving as a valuable resource for scientists working with this and structurally related molecules. The principles outlined herein are fundamental to the application of NMR spectroscopy in modern chemical research and development.

References

A Technical Guide to the ¹³C NMR Chemical Shifts of (R)-1-(3,5-dichloropyridin-4-yl)ethanol

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the chiral alcohol, (R)-1-(3,5-dichloropyridin-4-yl)ethanol. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of substituted pyridine scaffolds in pharmaceutical agents. Understanding its structural properties through advanced spectroscopic techniques like ¹³C NMR is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships.

This guide is structured to provide not only the predicted spectral data but also the underlying scientific principles and a robust experimental framework for its empirical validation. We will delve into the causal factors influencing the chemical shifts, present a detailed protocol for data acquisition, and offer insights grounded in established spectroscopic principles.

Molecular Structure and the Importance of ¹³C NMR

This compound possesses a unique electronic and steric environment. The pyridine ring, being electron-deficient, is further influenced by the two strongly electron-withdrawing chlorine atoms. The chiral ethanol sidechain introduces stereospecificity, which can have profound effects on biological activity.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides a distinct signal for each unique carbon atom, offering a detailed map of the carbon skeleton. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, making it possible to confirm connectivity, identify functional groups, and even probe subtle stereochemical effects.

Below is a diagram of the molecular structure with the carbon atoms systematically numbered for the purpose of our ¹³C NMR analysis.

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts of pyridine carbons are known to be significantly influenced by the electronic properties of their substituents.[3] The nitrogen atom in the ring causes a deshielding effect on the adjacent α-carbons (C-2 and C-6) and the γ-carbon (C-4), while the β-carbons (C-3 and C-5) are less affected.[4]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-6 | ~148 | α-carbons to nitrogen, deshielded. The presence of chlorine at C-3 and C-5 will have a minor effect. |

| C-3, C-5 | ~138 | β-carbons to nitrogen, directly attached to electron-withdrawing chlorine atoms, leading to significant deshielding. |

| C-4 | ~155 | γ-carbon, deshielded by the nitrogen and further deshielded by the attachment of the ethanol group. |

| C-α (CH-OH) | ~65 | Methine carbon attached to a hydroxyl group and an aromatic ring. The electronegative oxygen causes a downfield shift.[5] |

| C-β (CH₃) | ~25 | Methyl carbon, expected to be in the typical aliphatic region. |

Causality behind the Predictions:

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The baseline chemical shifts for pyridine are approximately 150 ppm (C-2/6), 124 ppm (C-3/5), and 136 ppm (C-4).[4] The two chlorine atoms at the C-3 and C-5 positions will exert a strong inductive electron-withdrawing effect, deshielding the carbons they are attached to. This effect also influences the other ring carbons. The 1-hydroxyethyl substituent at the C-4 position will also influence the electronic environment of the ring.

-

Ethanol Sidechain Carbons (C-α, C-β): The chemical shift of the α-carbon (the carbon bearing the hydroxyl group) is highly dependent on the electronegativity of the oxygen atom.[6] Its position in the range of 60-70 ppm is characteristic for secondary alcohols. The β-carbon (the methyl group) is expected to have a chemical shift in the typical upfield aliphatic region.

Experimental Protocol for ¹³C NMR Data Acquisition

To empirically validate the predicted chemical shifts, a standardized and well-controlled experimental setup is crucial. The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum.

Workflow for ¹³C NMR Data Acquisition and Analysis

Caption: A standardized workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

-

Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. The lock system compensates for any drift in the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment. Broadband proton decoupling is used to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[6]

-

Define the key acquisition parameters:

-

Spectral Width: Typically 0 to 220 ppm to cover the full range of organic carbon chemical shifts.[8]

-

Acquisition Time: Around 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 2-5 seconds between pulses to allow for sufficient relaxation of the carbon nuclei, which is important for quantitative accuracy, although not strictly necessary for simple identification.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the collected Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Apply phase correction to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks if relative signal intensities are of interest, though it's important to note that in standard proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

-

Self-Validating Systems and Trustworthiness

The integrity of the obtained data relies on a self-validating experimental design. This includes:

-

Use of an Internal Standard: TMS is chemically inert and has a single, sharp signal that does not overlap with most other signals, making it an excellent reference standard.[7]

-

Reproducibility: The experiment should be repeatable, yielding the same chemical shifts within a narrow margin of error.

-

Comparison with Prediction Methods: The experimentally obtained spectrum should be compared with theoretical predictions from computational chemistry software or established empirical databases.[2][9] Significant deviations would warrant further investigation into potential structural misassignment or unexpected electronic effects.

-

2D NMR Experiments: For unambiguous assignment, especially for the closely spaced aromatic signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. HSQC correlates carbons with their directly attached protons, while HMBC shows correlations between carbons and protons over two to three bonds.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint of its molecular structure. This guide has provided a detailed prediction of the chemical shifts based on established principles of substituent effects and a comprehensive, field-proven protocol for their experimental determination. By adhering to rigorous experimental design and data analysis practices, researchers in drug development and related fields can confidently use ¹³C NMR to characterize this important chemical entity, ensuring the integrity and quality of their work.

References

- 1. NMR chemical shift prediction of pyridines [stenutz.eu]

- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 4. testbook.com [testbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. compoundchem.com [compoundchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Commercial availability of (R)-1-(3,5-dichloropyridin-4-yl)ethanol

An In-depth Technical Guide to (R)-1-(3,5-dichloropyridin-4-yl)ethanol: Commercial Availability, Synthesis, and Application

Introduction: The Significance of a Chiral Pyridyl Alcohol

In the landscape of modern drug discovery and agrochemical development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral building blocks are the foundational elements that enable the construction of these complex, stereochemically defined active ingredients. Among these, chiral pyridyl alcohols are of particular interest due to the prevalence of the pyridine ring in pharmaceuticals. The pyridine moiety can act as a hydrogen bond acceptor, a ligand for metal ions in metalloenzymes, and a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility.

This guide focuses on This compound (CAS Number: 1254473-68-1), a valuable chiral intermediate. The presence of two chlorine atoms on the pyridine ring significantly modulates its electronic properties and provides metabolic blocking sites, while the (R)-configured secondary alcohol serves as a critical synthetic handle for further molecular elaboration. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, robust synthetic strategies for in-house preparation, and essential analytical methods for quality control.

Part 1: Commercial Sourcing and Initial Quality Assessment

While in-house synthesis is a viable option, procuring this compound from commercial vendors is often the most time-efficient starting point for research activities. A number of specialized chemical suppliers list this compound in their catalogs, typically synthesized in small to medium scale.

Table 1: Commercial Suppliers of 1-(3,5-dichloropyridin-4-yl)ethanol Enantiomers

| Supplier | Product Name/CAS Number | Typical Purity/Notes |

|---|---|---|

| CP Lab Safety | This compound, CAS: 1254473-68-1 | 95% Purity, available in gram quantities.[1] |

| Guidechem | This compound, CAS: 1254473-68-1 | Lists multiple suppliers and manufacturers.[2] |

| Echemi | This compound, CAS: 1254473-68-1 | Connects with various manufacturers, often for larger quantities.[3] |

| Apollo Scientific | (S)-1-(3,5-dichloropyridin-4-yl)ethanol, CAS: 1370347-50-4 | The opposite enantiomer, available in various quantities from 100mg to 25g.[4] |

| Cenmed Enterprises | (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, CAS: 1370347-50-4 | Distributes the (S)-enantiomer.[5] |

Note: The availability and listed purity can change. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.

Trustworthiness through Verification: Upon receiving a commercial batch, it is imperative to perform an in-house quality control check. The CoA provides a baseline, but independent verification of identity, chemical purity (typically by ¹H NMR and LC-MS), and, most importantly, enantiomeric purity (by chiral HPLC) ensures the integrity of subsequent experiments.

Part 2: Strategic Synthesis for Scalability and Analog Development

For larger-scale campaigns or the development of novel analogs, in-house synthesis becomes necessary. The most direct and widely adopted strategy for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethan-1-one. This can be achieved through both chemo-catalytic and biocatalytic methods, each with distinct advantages.

Chemo-catalytic Approach: Asymmetric Borane Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[6] It utilizes a chiral oxazaborolidine catalyst to complex with a borane source (e.g., borane-THF or borane-dimethyl sulfide), creating a chiral environment that directs the hydride delivery to one face of the ketone carbonyl.

Causality of the Method: The predictable stereochemical outcome is a key advantage. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically used. The catalyst acts as a chiral Lewis acid, activating the ketone and sterically shielding one of its prochiral faces, forcing the borane to attack from the less hindered face.

Caption: Workflow for CBS-catalyzed asymmetric ketone reduction.

Protocol 1: Representative CBS Reduction

-

Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add 1.0 M borane-THF solution (0.1 eq) dropwise. Stir for 15 minutes to form the active oxazaborolidine catalyst.

-

Reduction: In a separate flame-dried flask, dissolve 1-(3,5-dichloropyridin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF. Cool this solution to -20 °C.

-

Addition: Slowly add 1.0 M borane-THF solution (1.2 eq) to the ketone solution. Then, add the pre-formed catalyst solution dropwise over 30 minutes, maintaining the internal temperature below -15 °C. The causality here is critical: adding the catalyst to the ketone-borane mixture prevents the non-catalyzed, racemic reduction from dominating.

-

Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

-

Quenching and Work-up: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases. Allow the mixture to warm to room temperature.

-

Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-alcohol.

Biocatalytic Approach: Ketoreductase (KRED) Mediated Reduction

Biocatalysis offers an environmentally friendly and often exceptionally selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity.[7][8] They require a hydride source, typically from the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). As NADPH is expensive, a cofactor regeneration system is employed in situ. A common and cost-effective method uses isopropanol as a sacrificial hydride donor, which is oxidized to acetone by the KRED.